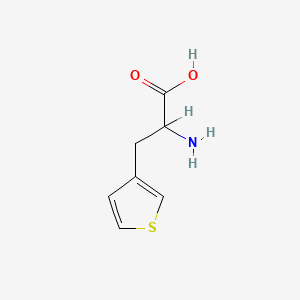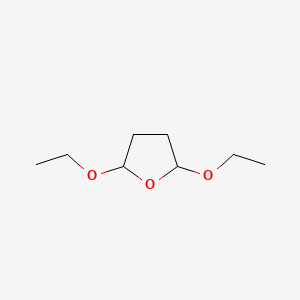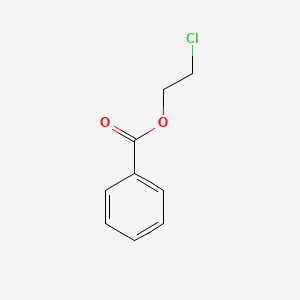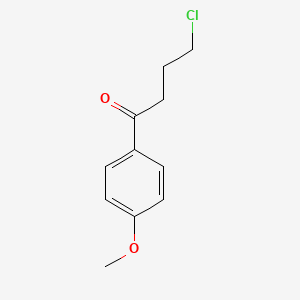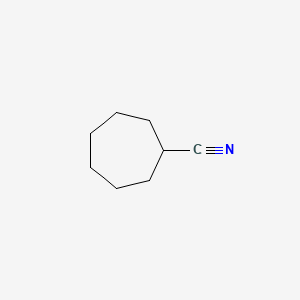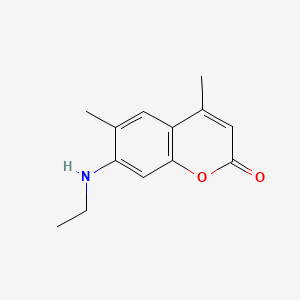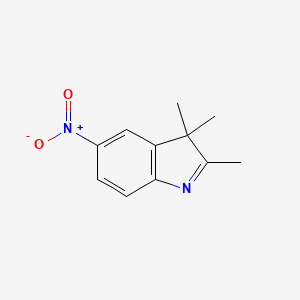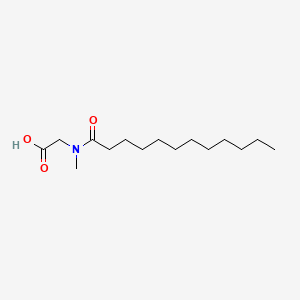
ラウロイルサルコシン
概要
説明
この化合物は、優れた起泡性と洗浄性を持つため、シャンプー、歯磨き粉、シェービングフォームなどのパーソナルケア製品に広く使用されています 。これは両親媒性であり、疎水性と親水性の両方の特性を持っているため、表面張力を低下させ、油を乳化させるのに効果的です。
2. 製法
合成経路と反応条件: ラウロイルサルコシン(ナトリウム塩)は、通常、サルコシンをラウリン酸でアシル化し、その後水酸化ナトリウムで中和することにより合成されます。反応は、温度計、撹拌機、滴下漏斗、コンデンサーを備えた四つ口フラスコで行われます。ラウリン酸を無水メタノールに溶解し、ビスルファイトナトリウム一水和物を触媒として加えます。 混合物を80℃で数時間加熱して反応を完了させます .
工業生産方法: 工業的な設定では、ラウロイルサルコシン(ナトリウム塩)の生産は、同様のステップをより大規模に行います。このプロセスには、連続反応器と自動システムの使用が含まれており、品質と収量の安定性が保証されています。最終生成物は、結晶化または蒸留によって精製され、不純物が除去されます。
科学的研究の応用
作用機序
ラウロイルサルコシン(ナトリウム塩)は、主に界面活性剤としての特性によって効果を発揮します。それは表面張力を低下させ、油や汚れを乳化することを可能にし、その後洗い流すことができます。化合物の両親媒性により、疎水性分子と親水性分子の両方に相互作用することができ、さまざまな用途で効果的になります。 生物系では、細胞膜を破壊し、細胞溶解と細胞内内容物の放出につながる可能性があります .
類似の化合物:
ラウリル硫酸ナトリウム: どちらも陰イオン界面活性剤ですが、ラウリル硫酸ナトリウムはより一般的に使用されており、皮膚への刺激が強い場合があります.
ココイルイセチオン酸ナトリウム: パーソナルケア製品で使用されるもう1つのマイルドな界面活性剤であり、その優しい洗浄特性で知られています。
ラウロイルラクチレートナトリウム: 機能は似ていますが、乳酸から誘導されているため、敏感肌に適しています。
ユニークさ: ラウロイルサルコシン(ナトリウム塩)は、そのマイルドさと生分解性によってユニークです。ラウリル硫酸ナトリウムに比べて刺激が少なく、皮膚との相性が良好です。 安定した小胞やミセルを形成する能力により、薬物送達システムやその他の高度なアプリケーションでも価値があります .
生化学分析
Biochemical Properties
Lauroylsarcosine plays a crucial role in biochemical reactions, particularly in protein purification . It is used in the extraction and solubilization of membrane proteins . It interacts with proteins, enhancing their solubility and facilitating their recovery from cell extracts . The nature of these interactions is primarily driven by the amphiphilic properties of Lauroylsarcosine, which allow it to interact with both hydrophilic and hydrophobic regions of proteins .
Cellular Effects
Lauroylsarcosine has been shown to have significant effects on various types of cells. For instance, it has been used to permeabilize baker’s yeast cells, leading to an increase in assayable cellular catalase activity . In another study, it was found that Lauroylsarcosine greatly enhanced the weak Resonance Light Scattering (RLS) intensity of proteins, indicating its influence on protein function .
Molecular Mechanism
At the molecular level, Lauroylsarcosine exerts its effects through its interactions with biomolecules. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic regions of proteins, influencing their solubility and function . It does not precipitate and is commonly used in place of SDS .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lauroylsarcosine on proteins can change over time. For instance, the enhancement of RLS intensity by Lauroylsarcosine was observed to increase with time, indicating a temporal effect
Dosage Effects in Animal Models
While specific studies on the dosage effects of Lauroylsarcosine in animal models are limited, one study showed that Lauroylsarcosine was used to deliver pDNA encoding TGF-β1 shRNA to the lungs of mice with bleomycin-induced pulmonary fibrosis . This suggests that the effects of Lauroylsarcosine may vary with different dosages and in different biological contexts.
Metabolic Pathways
It is known that Lauroylsarcosine is derived from a natural fatty acid and the amino acid derivative sarcosine, suggesting that it may be involved in lipid and amino acid metabolism .
Transport and Distribution
Lauroylsarcosine has been shown to be transported and distributed within cells and tissues. For instance, it has been used to permeabilize baker’s yeast cells, suggesting that it can cross cell membranes
準備方法
Synthetic Routes and Reaction Conditions: Lauroylsarcosine (sodium salt) is typically synthesized through the acylation of sarcosine with lauric acid, followed by neutralization with sodium hydroxide. The reaction is carried out in a four-necked flask equipped with a thermometer, stirrer, dropping funnel, and condenser. Lauric acid is dissolved in anhydrous methanol, and sodium bisulfate monohydrate is added as a catalyst. The mixture is heated at 80°C for several hours to complete the reaction .
Industrial Production Methods: In industrial settings, the production of lauroylsarcosine (sodium salt) involves similar steps but on a larger scale. The process includes the use of continuous reactors and automated systems to ensure consistent quality and yield. The final product is purified through crystallization or distillation to remove any impurities.
化学反応の分析
反応の種類: ラウロイルサルコシン(ナトリウム塩)は、アミド基とカルボキシレート基の存在により、主に置換反応を受けます。また、特定の条件下では酸化還元反応にも参加することができます。
一般的な試薬と条件:
置換反応: これらの反応は、多くの場合、水酸化物イオンやアミンなどの求核剤に関与します。反応条件には、通常、穏やかな温度と中性からわずかに塩基性のpHが含まれます。
酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、ラウロイル基を酸化させることができます。
還元反応: 水素化ホウ素ナトリウムなどの還元剤を使用して、ラウロイル鎖のカルボニル基を還元することができます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、水酸化物イオンによる置換反応はアルコールを生成する可能性があり、酸化反応はカルボン酸を生成する可能性があります。
4. 科学研究への応用
ラウロイルサルコシン(ナトリウム塩)は、科学研究において幅広い用途を持っています。
化学: ナノ粒子の合成やエマルジョンの安定化など、さまざまな化学反応やプロセスで界面活性剤として使用されます.
生物学: この化合物は、膜タンパク質や糖タンパク質の可溶化と分離に使用されます。
類似化合物との比較
Sodium Lauryl Sulfate: Both are anionic surfactants, but sodium lauryl sulfate is more commonly used and can be more irritating to the skin.
Sodium Cocoyl Isethionate: Another mild surfactant used in personal care products, known for its gentle cleansing properties.
Sodium Lauroyl Lactylate: Similar in function but derived from lactic acid, making it more suitable for sensitive skin.
Uniqueness: Lauroylsarcosine (sodium salt) is unique due to its mildness and biodegradability. It is less irritating compared to sodium lauryl sulfate and has better compatibility with the skin. Its ability to form stable vesicles and micelles also makes it valuable in drug delivery systems and other advanced applications .
特性
IUPAC Name |
2-[dodecanoyl(methyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19/h3-13H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACYUWVYYTXETD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68003-46-3 (ammonium salt) | |
| Record name | Glycine, N-methyl-N-(1-oxododecyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7042011 | |
| Record name | N-Dodecanoyl-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | N-Lauroylsarcosine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17196 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
97-78-9 | |
| Record name | Lauroylsarcosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-methyl-N-(1-oxododecyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-LAUROYLSARCOSINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-methyl-N-(1-oxododecyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Dodecanoyl-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-lauroylsarcosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAUROYL SARCOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIJ19P3L6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Lauroylsarcosine contribute to the synthesis of specific morphologies in materials like Hydroxyapatite and Calcium Carbonate?
A1: Lauroylsarcosine acts as a surfactant, influencing crystal growth by preferentially adsorbing onto specific crystal faces. This selective interaction modifies surface energies, leading to the formation of various morphologies. For instance, in Hydroxyapatite synthesis, increasing the concentration of Lauroylsarcosine shifts the morphology from oval to plate-like. [, ]
Q2: Can Lauroylsarcosine impact biological systems?
A2: Yes, research suggests Lauroylsarcosine can interact with biological systems. In a study, topical application of Lauroylsarcosine on mice skin induced scratching behavior, linked to histamine release from epidermal keratinocytes, but not mast cells, indicating its potential to modulate cellular responses. []
Q3: What is the molecular formula and weight of Lauroylsarcosine?
A3: Lauroylsarcosine has the molecular formula C15H29NO3 and a molecular weight of 271.4 g/mol. []
Q4: Is Lauroylsarcosine compatible with noble metals like gold and silver in nanomaterial synthesis?
A4: Research indicates compatibility. Lauroylsarcosine can function as a reducing agent and stabilizer in the synthesis of noble metal nanoparticles encapsulated within hollow silica nanospheres. []
Q5: Can Lauroylsarcosine inhibit corrosion in metallic materials?
A5: Studies have shown that Lauroylsarcosine can act as a corrosion inhibitor, specifically for Type 304L stainless steel. Its effectiveness is influenced by factors like concentration, chloride concentration, pH, and surface prepassivation. []
Q6: Can Lauroylsarcosine be used to create catalytic systems?
A6: Yes, Lauroylsarcosine has been successfully incorporated into metallomicellar systems for catalysis. For instance, a system using a cerium(III) complex and Lauroylsarcosine micelles exhibited enhanced catalytic activity in hydrolyzing bis(4-nitrophenyl) phosphate ester (BNPP) compared to a cationic counterpart. This highlights its potential in facilitating specific chemical reactions. []
A5: While the provided research doesn't delve deeply into computational studies on Lauroylsarcosine itself, there's a mention of using the Langmuir adsorption isotherm model to understand its adsorption behavior on cobalt surfaces. This suggests the applicability of computational models to analyze its interactions with other materials. []
Q7: Does the structure of Lauroylsarcosine impact its biological activity?
A7: Yes, structural variations can influence activity. Comparing Lauroylsarcosine with Sodium Lauryl Sulfate, another anionic surfactant, reveals differences in their antiviral activity against Herpes Simplex Virus. This suggests that subtle structural differences within this class of compounds can lead to varied interactions with biological targets and thus, different activity profiles. []
Q8: Can Lauroylsarcosine be incorporated into drug delivery systems?
A8: Research indicates its potential in drug delivery. For example, thermoreversible gel formulations containing Lauroylsarcosine have been explored as potential topical microbicides against sexually transmitted diseases. These formulations exhibited promising antiviral activity in both in vitro and in vivo models. []
Q9: Has the effectiveness of Lauroylsarcosine against specific pathogens been investigated?
A9: Yes, studies have explored its antimicrobial properties. For example, Lauroylsarcosine demonstrated potent inhibitory effects against Herpes Simplex Virus (HSV) in cell culture, highlighting its potential as a topical antiviral agent. [, ]
Q10: What are the safety implications of using Lauroylsarcosine in topical applications?
A10: While Lauroylsarcosine is generally considered safe for topical use, research highlights the importance of careful concentration considerations. One study revealed that a 1% Lauroylsarcosine ointment caused skin erythema and keratinocyte damage in rats, emphasizing the need for thorough safety evaluations for topical formulations. []
Q11: Can Lauroylsarcosine be used for targeted drug delivery?
A11: Research suggests it can be incorporated into targeted delivery systems. One study utilized Lauroylsarcosine in a lung-targeting lipopolyplex for delivering a therapeutic gene. This system demonstrated successful gene delivery and therapeutic efficacy in a mouse model of pulmonary fibrosis. []
Q12: What analytical techniques are commonly employed to study Lauroylsarcosine and its applications?
A12: Various techniques are used to characterize Lauroylsarcosine and its effects. Common methods include: * Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology and size of nanoparticles synthesized using Lauroylsarcosine. [, , ] * Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy helps in identifying functional groups and characterizing the structure of materials. [, ] * Chromatography: Ion-exchange chromatography is used for the purification of Lauroylsarcosine. []
Q13: Does the solubility of Lauroylsarcosine change in the presence of carbon dioxide?
A13: Yes, research indicates that semifluorinated γ-cyclodextrin derivatives, synthesized using Lauroylsarcosine, show altered solubility in densified CO2. They can also form soluble complexes with certain surfactants in liquid CO2, suggesting a potential application in CO2-based systems. []
Q14: Can Lauroylsarcosine elicit an immune response?
A14: There is evidence suggesting potential immunogenic properties. In one study, immunization of cows with ferric enterobactin receptor (FepA) isolated using Lauroylsarcosine led to a significant increase in serum and milk immunoglobulin G (IgG) antibodies against FepA. This suggests that Lauroylsarcosine, or components extracted using it, can induce an immune response. []
Q15: What are some alternatives to Lauroylsarcosine in specific applications?
A15: Depending on the application, several alternatives to Lauroylsarcosine exist. * For synthesis: Other anionic surfactants, like Sodium Dodecyl Sulfate (SDS), can be used, although they may result in different morphologies of the synthesized materials. [, ]* For extraction: Triton X-100 is a common alternative, often used in combination with Lauroylsarcosine for protein extraction. [] * For corrosion inhibition: Compounds like 1,2-4 Triazole (TAZ) and potassium oleate (PO) have been explored as alternatives, with PO demonstrating better performance in some cases. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


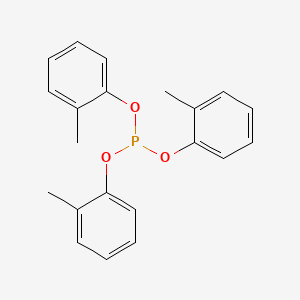

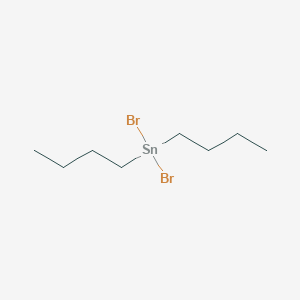
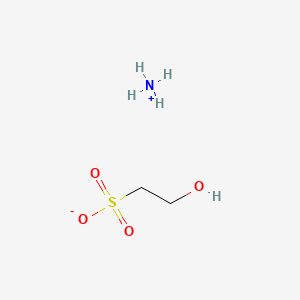

![Benzyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B1583657.png)
